molecular formula C44H70CaO8 B161074 Ciprostene calcium CAS No. 81703-55-1

Ciprostene calcium

Cat. No.: B161074
CAS No.: 81703-55-1
M. Wt: 767.1 g/mol
InChI Key: NJTMVDAFPIEZAJ-BMKVUGPNSA-L
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Ciprostene calcium are not widely documented in the available sources. it is typically produced through chemical synthesis.
    • Industrial production methods may involve modifications of existing prostacyclin analogues or novel approaches.
  • Chemical Reactions Analysis

    • Ciprostene calcium likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly stated in the available information.
    • Major products formed from these reactions would depend on the specific reaction type and starting materials.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not explicitly listed in the available sources.
    • Highlighting its uniqueness would involve comparing it to other prostacyclin analogues or related molecules.

    Properties

    IUPAC Name

    calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NJTMVDAFPIEZAJ-BMKVUGPNSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C44H70CaO8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    767.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    81703-55-1
    Record name Ciprostene calcium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CIPROSTENE CALCIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: How does ciprostene calcium exert its effects on the body?

    A1: this compound is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that this compound effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []

    Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?

    A2: Research suggests that this compound, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []

    Q3: Are there any known interactions between this compound and other signaling pathways?

    A3: Research indicates that this compound can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, this compound was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.

    Q4: How is this compound quantified in biological samples?

    A4: A sensitive assay has been developed to measure this compound concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of this compound and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []

    Q5: What are the limitations and future directions for this compound research?

    A5: While research suggests potential therapeutic benefits of this compound, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of this compound is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.

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